3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the compound’s role or significance in various applications, such as its use in pharmaceuticals, its occurrence in nature, etc .
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the structure of a molecule .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed during these reactions .Physical and Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Scientific Research Applications
Enantioselective Synthesis
- Synthesis of Amino Alcohols : A study by Jha, Kondekar, and Kumar (2010) discusses a method for the asymmetric synthesis of syn/anti-1,3-amino alcohols, including a molecule similar to the target compound (Jha, Kondekar, & Kumar, 2010).
Polymer Chemistry
- Methacrylic Monomers Synthesis : Yu and Lowe (2009) describe the synthesis and polymerization of methacrylic monomers containing tertiary amine groups, which are related to the target compound (Yu & Lowe, 2009).
X-ray Structural Analysis
- X-ray Structures of Cathinones : A study by Nycz et al. (2011) presents X-ray structures and computational studies of several cathinones, offering insights into the structural analysis of related compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Cascade Synthesis in Medicinal Chemistry
- Isoxazolidine Derivatives Synthesis : Li et al. (2017) developed a cascade synthesis method for ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives, showcasing applications in organic synthesis and medicinal chemistry (Li, Wei, Wang, & Ge, 2017).
Antibacterial Agents
- Synthesis of Pyridonecarboxylic Acids : Egawa et al. (1984) explored the synthesis and antibacterial activity of pyridonecarboxylic acids, indicating the potential medicinal applications of similar compounds (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Catalysis
- Palladium(II) Complexes as Catalysts : Zulu et al. (2020) studied Palladium(II) complexes of (pyridyl)imine ligands, including compounds structurally similar to the target molecule, as catalysts for olefin methoxycarbonylation (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-3-14-9-11-8-13(6-4-5-12)7-10(11)2/h10-11H,3-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFCFPZOLHQXRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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